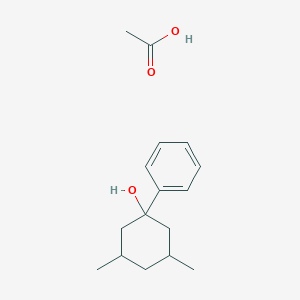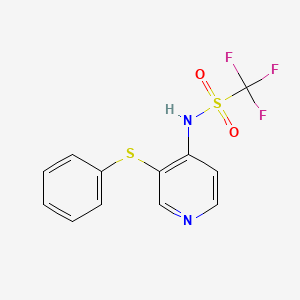
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonyl group attached to a pyridine ring, which is further substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted thiophenols. This is followed by the reduction of the nitro moiety to form the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine ring can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted sulfonamides.
Coupling Reactions: Coupled products with electrophiles.
Aplicaciones Científicas De Investigación
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound has been evaluated for its potential as a cyclooxygenase-2 (COX-2) selective inhibitor, which could make it useful as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethanesulfonyl group enhances the compound’s binding affinity and selectivity for COX-2 over COX-1.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: Similar structure but with a phenoxy group instead of a phenylsulfanyl group.
N-phenylbis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.
Uniqueness
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is unique due to the presence of both a phenylsulfanyl group and a trifluoromethanesulfonyl group, which confer distinct chemical properties and reactivity. Its potential as a COX-2 selective inhibitor also sets it apart from other similar compounds.
Propiedades
Número CAS |
509076-59-9 |
|---|---|
Fórmula molecular |
C12H9F3N2O2S2 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(3-phenylsulfanylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O2S2/c13-12(14,15)21(18,19)17-10-6-7-16-8-11(10)20-9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Clave InChI |
ALOKHRRVYXMQQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


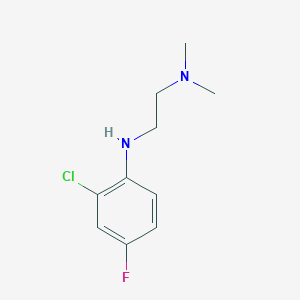
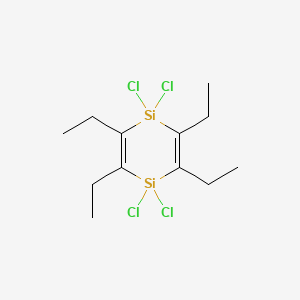
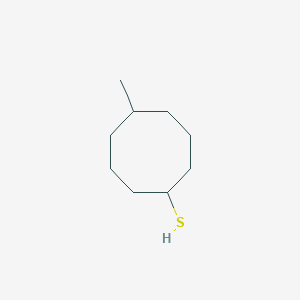
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)

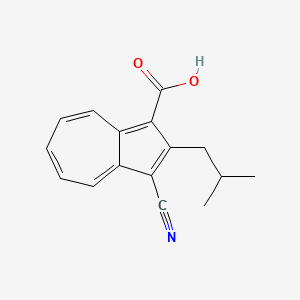
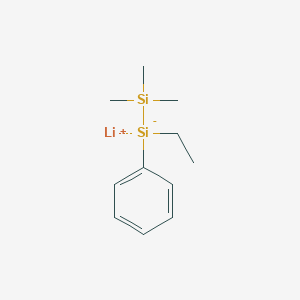
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
